Ethyl 7-bromo-1-ethyl-1,3-benzodiazole-5-carboxylate Ethyl 7-bromo-1-ethyl-1,3-benzodiazole-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 1437794-87-0
VCID: VC2876088
InChI: InChI=1S/C12H13BrN2O2/c1-3-15-7-14-10-6-8(12(16)17-4-2)5-9(13)11(10)15/h5-7H,3-4H2,1-2H3
SMILES: CCN1C=NC2=C1C(=CC(=C2)C(=O)OCC)Br
Molecular Formula: C12H13BrN2O2
Molecular Weight: 297.15 g/mol

Ethyl 7-bromo-1-ethyl-1,3-benzodiazole-5-carboxylate

CAS No.: 1437794-87-0

Cat. No.: VC2876088

Molecular Formula: C12H13BrN2O2

Molecular Weight: 297.15 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 7-bromo-1-ethyl-1,3-benzodiazole-5-carboxylate - 1437794-87-0

Specification

CAS No. 1437794-87-0
Molecular Formula C12H13BrN2O2
Molecular Weight 297.15 g/mol
IUPAC Name ethyl 7-bromo-1-ethylbenzimidazole-5-carboxylate
Standard InChI InChI=1S/C12H13BrN2O2/c1-3-15-7-14-10-6-8(12(16)17-4-2)5-9(13)11(10)15/h5-7H,3-4H2,1-2H3
Standard InChI Key HGJXJXOFJHGZSY-UHFFFAOYSA-N
SMILES CCN1C=NC2=C1C(=CC(=C2)C(=O)OCC)Br
Canonical SMILES CCN1C=NC2=C1C(=CC(=C2)C(=O)OCC)Br

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Identification

Ethyl 7-bromo-1-ethyl-1,3-benzodiazole-5-carboxylate, also referred to by its IUPAC name ethyl 7-bromo-1-ethylbenzimidazole-5-carboxylate, is a brominated benzimidazole derivative with an ethyl ester functional group . The compound is commercially available through chemical suppliers such as AK Scientific, Inc. under catalog number V3302 . The systematic naming follows the standard conventions for heterocyclic compounds, with numbering reflecting the positions of substituents on the benzodiazole core structure.

Structural Features

The compound consists of a benzodiazole (benzimidazole) core structure with several key structural features:

  • A bromine substituent at the 7-position

  • An ethyl group at the 1-position (the nitrogen position)

  • A carboxylic acid ethyl ester (ethoxycarbonyl) group at the 5-position

This structural arrangement confers specific chemical properties that distinguish it from related benzodiazole derivatives. The presence of both electron-withdrawing (bromine, ester) and electron-donating (ethyl) groups creates an electronic distribution that influences its reactivity and potential applications in synthetic chemistry.

Physical and Chemical Properties

PropertyValueSource/Inference
Molecular FormulaC₁₂H₁₃BrN₂O₂Structural analysis
Molecular Weight~297 g/molCalculated from formula
LogPNot directly availableExpected to be moderately lipophilic due to aromatic structure and ethyl groups
Hydrogen Bond Donors0Structural analysis
Hydrogen Bond Acceptors4 (2 nitrogen atoms, 2 oxygen atoms)Structural analysis

Synthesis and Chemical Reactivity

Reactivity Profile

Based on its structural features, Ethyl 7-bromo-1-ethyl-1,3-benzodiazole-5-carboxylate would be expected to exhibit reactivity patterns consistent with:

  • Electrophilic aromatic substitution reactions at the benzimidazole core, with reactivity influenced by the electron-withdrawing effects of the bromine and ester groups

  • Nucleophilic substitution at the bromine position under appropriate conditions

  • Ester hydrolysis to generate the corresponding carboxylic acid

  • Potential for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) at the bromine position

These reactivity patterns make the compound potentially valuable as a building block in organic synthesis, particularly for the preparation of more complex benzimidazole derivatives.

Applications and Research Significance

Comparison with Related Compounds

To better understand the potential significance of Ethyl 7-bromo-1-ethyl-1,3-benzodiazole-5-carboxylate, it is useful to compare it with related compounds identified in the search results:

CompoundKey Structural DifferencesPotential Implications
Methyl 7-bromo-1-ethyl-1,3-benzodiazole-5-carboxylate Methyl ester instead of ethyl esterSimilar reactivity but slightly different physical properties; potentially different biological activity profile
Ethyl 7-bromo-1H-1,3-benzodiazole-5-carboxylate No substitution at the 1-position (N-H instead of N-ethyl)More potential for hydrogen bonding; different reactivity at the nitrogen position
Ethyl 5-bromo-1H-indazole-7-carboxylate Different heterocyclic core structure (indazole vs. benzimidazole)Different electronic distribution and likely different biological activity profile
Ethyl 2,7-dimethyl-3H-benzimidazole-5-carboxylate Methyl groups instead of bromine; different substitution patternDifferent electronic properties and reactivity profile

This comparison highlights how small structural variations can potentially lead to significant differences in chemical reactivity, physical properties, and biological activities.

Analytical Methods for Characterization

Spectroscopic and Analytical Techniques

Comprehensive characterization of Ethyl 7-bromo-1-ethyl-1,3-benzodiazole-5-carboxylate typically involves multiple analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide crucial information about the structural arrangement of the compound.

  • Mass Spectrometry: Enables confirmation of molecular weight and provides fragmentation patterns useful for structural confirmation.

  • Infrared (IR) Spectroscopy: Provides information about functional groups, particularly the ester carbonyl stretching frequency.

  • X-ray Crystallography: If single crystals can be obtained, this technique provides definitive structural confirmation.

  • Chromatographic Methods: HPLC (High-Performance Liquid Chromatography) and TLC (Thin-Layer Chromatography) for purity assessment.

Adductm/zPredicted CCS (Ų)
[M+H]⁺268.99202152.8
[M+Na]⁺290.97396156.1
[M+NH₄]⁺286.01856156.5
[M+K]⁺306.94790157.8
[M-H]⁻266.97746151.5
[M+Na-2H]⁻288.95941154.7
[M]⁺267.98419151.6
[M]⁻267.98529151.6

For Ethyl 7-bromo-1-ethyl-1,3-benzodiazole-5-carboxylate, these values would be adjusted to account for the additional ethyl group at the 1-position.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator